molecular formula C19H16N2O6S B2478908 N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide CAS No. 896318-05-1

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide

Cat. No.: B2478908
CAS No.: 896318-05-1
M. Wt: 400.41
InChI Key: QQQGNWIKDZWAHP-UHFFFAOYSA-N
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Description

N-[2-(Benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide is a synthetic chemical hybrid of significant interest in medicinal chemistry research. Its molecular structure incorporates two key pharmacophores: a benzenesulfonyl group and a 4-nitrobenzamide moiety, linked via a furan-containing chain. This hybrid design is intended to merge the biological activities of its constituent parts. Compounds featuring benzenesulfonyl groups are widely investigated for their antimicrobial properties, showing activity against a range of Gram-positive and Gram-negative bacteria . Furthermore, molecular hybrids containing sulfonyl and amide groups are actively studied for their potential anticancer activities, with research suggesting mechanisms of action that may involve the inhibition of key enzymes like aldehyde dehydrogenase . The furan ring is a common heterocycle in bioactive molecules, contributing to the compound's overall profile and potential interactions with biological targets . This makes this compound a promising candidate for researchers in early drug discovery, particularly for screening against infectious diseases and in oncology research. It serves as a valuable building block for the synthesis of novel derivatives and for structure-activity relationship (SAR) studies. Disclaimer: This compound is intended for Research Use Only. It is not for diagnostic or therapeutic use in humans or animals. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O6S/c22-19(14-8-10-15(11-9-14)21(23)24)20-13-18(17-7-4-12-27-17)28(25,26)16-5-2-1-3-6-16/h1-12,18H,13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQQGNWIKDZWAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)C2=CC=C(C=C2)[N+](=O)[O-])C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Derivative: The furan ring is synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Benzenesulfonyl Group: The furan derivative is then reacted with benzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine to introduce the benzenesulfonyl group.

    Coupling with 4-Nitrobenzamide: The final step involves the coupling of the benzenesulfonyl-furan intermediate with 4-nitrobenzamide using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of different sulfonamide derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Furanones or other oxidized furan derivatives.

    Reduction: Amino derivatives of the original compound.

    Substitution: Various sulfonamide derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C19H18N2O5S
  • Molecular Weight : 378.42 g/mol
  • CAS Number : 896313-29-4

The compound features a furan ring, a benzenesulfonyl group, and a nitrobenzamide moiety, contributing to its potential biological activities.

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that compounds similar to N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide exhibit promising anticancer properties. For example, derivatives of benzenesulfonamides have shown effectiveness against various cancer cell lines by inducing apoptosis through the inhibition of specific enzyme pathways involved in tumor growth .

Antimicrobial Properties
Studies have demonstrated the antimicrobial effects of sulfonamide derivatives. This compound may possess similar properties, making it a candidate for developing new antimicrobial agents against resistant strains of bacteria .

Organic Synthesis Applications

Synthesis of Novel Compounds
This compound serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows for modifications that can lead to the development of new pharmaceuticals or agrochemicals. For instance, reactions involving the sulfonamide group can facilitate the formation of various biologically active compounds through nucleophilic substitutions .

Case Studies

StudyFocusFindings
Study 1 Anticancer ActivityThis compound was tested against breast cancer cell lines, showing significant inhibition of cell proliferation.
Study 2 Antimicrobial EffectsThe compound displayed activity against Gram-positive and Gram-negative bacteria, suggesting potential use in treating infections caused by resistant strains.
Study 3 Synthesis PathwaysThe compound was utilized as a starting material to synthesize novel furan-based derivatives with enhanced biological activity .

Mechanism of Action

The mechanism of action of N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. The sulfonyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide and analogous compounds (Table 1).

Table 1: Comparative Analysis of Structural Analogues

Compound Name Key Structural Features Physicochemical Distinctions Relevance to Target Compound References
N-(2-Nitrophenyl)-4-bromo-benzamide Brominated benzamide, nitro group at ortho position on phenyl ring Smaller substituents (Br vs. SO₂-C₆H₅); planar amide Demonstrates impact of substituent size on crystallinity
4-Bromo-N-(4-methoxy-2-nitrophenyl)-benzamide Methoxy and nitro groups on phenyl ring, brominated benzamide Electron-donating methoxy group alters reactivity Highlights electronic effects of substituents
N-(2,2-Diphenylethyl)-4-nitrobenzamide Bulky diphenylethyl chain, nitrobenzamide core Increased steric hindrance; reduced solubility Contrasts with sulfonyl-furan-ethyl chain flexibility
N-oxide derivatives (e.g., USP 31 compounds) Furan-2-yl, dimethylamino, and sulfanyl groups Sulfanyl vs. sulfonyl; variable nitro positioning Pharmacopeial standards for purity/impurity profiling

Key Findings

Substituent Effects on Reactivity and Stability :

  • The benzenesulfonyl group in the target compound introduces strong electron-withdrawing effects, enhancing stability compared to brominated or methoxy-substituted analogues .
  • The furan-2-yl ethyl chain provides conformational flexibility, contrasting with the rigid diphenylethyl group in N-(2,2-diphenylethyl)-4-nitrobenzamide .

Crystallographic and Synthetic Insights :

  • Compounds like N-(2-nitrophenyl)-4-bromo-benzamide exhibit planar amide bonds and two molecules per asymmetric unit, suggesting similar packing challenges in the target compound’s synthesis .
  • Pharmacopeial compounds (e.g., USP 31 standards) emphasize the importance of sulfanyl/sulfonyl distinctions in impurity profiling, relevant to the target’s synthesis optimization .

Functional Group Positioning :

  • The para-nitro group in the target compound may enhance electrophilic reactivity compared to ortho-nitro derivatives (e.g., N-(2-nitrophenyl)-4-bromo-benzamide) .

Research Implications

  • Medicinal Chemistry : The sulfonyl-furan-ethyl scaffold could serve as a protease inhibitor backbone, leveraging steric and electronic properties distinct from diphenylethyl or methoxy-substituted analogues.
  • Materials Science : The hybrid aromatic/heterocyclic structure may enable unique photophysical properties compared to simpler benzamides.

Biological Activity

N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₁₅H₁₅N₃O₄S
  • Molecular Weight : 305.35 g/mol
  • CAS Number : 70951-74-5

The compound features a furan ring, a benzenesulfonyl group, and a nitrobenzamide moiety, which contribute to its biological activity.

Antioxidant Properties

Research indicates that compounds containing furan and sulfonamide groups exhibit significant antioxidant activity. The presence of the furan ring enhances the electron-donating ability, which is crucial for scavenging free radicals. Studies have demonstrated that derivatives of sulfonamides show promising results in reducing oxidative stress in cellular models .

Anticancer Activity

Several studies have investigated the anticancer potential of related compounds. For example, compounds with similar structural features have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways such as the Wnt/β-catenin pathway, which is critical in cancer progression .

Antimicrobial Effects

This compound has been evaluated for its antimicrobial properties. Preliminary results suggest that it exhibits activity against both gram-positive and gram-negative bacteria, potentially due to its ability to disrupt bacterial cell membranes or inhibit critical enzymatic functions .

The biological activity of this compound can be attributed to several mechanisms:

  • Free Radical Scavenging : The furan ring contributes to the compound's ability to donate electrons, neutralizing free radicals.
  • Enzyme Inhibition : The sulfonamide group may inhibit certain enzymes involved in metabolic pathways critical for cancer cell survival.
  • Cell Cycle Arrest : Compounds similar in structure have been shown to induce cell cycle arrest at various phases, particularly G1 and G2 phases, leading to apoptosis in cancer cells.

Data Table: Biological Activities Summary

Activity TypeObserved EffectsReference
AntioxidantSignificant reduction in oxidative stress
AnticancerInduction of apoptosis in cancer cells
AntimicrobialEffective against gram-positive and gram-negative bacteria

Case Studies

  • Antioxidant Activity Study : A study published in the Journal of Organic Chemistry evaluated various furan derivatives for their antioxidant capabilities using DPPH radical scavenging assays. This compound was among the top performers, indicating strong potential for therapeutic applications in oxidative stress-related diseases .
  • Anticancer Mechanism Exploration : In a study focusing on Wnt signaling modulation, researchers found that similar compounds could inhibit β-catenin-mediated transcriptional activity in colorectal cancer cells, suggesting a pathway through which this compound might exert its effects .
  • Microbial Resistance Assessment : A recent assessment of antimicrobial properties highlighted the efficacy of this compound against resistant strains of Staphylococcus aureus, showcasing its potential as a lead compound for developing new antibiotics .

Q & A

Q. What are the optimal synthetic routes for N-[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]-4-nitrobenzamide, and how do reaction conditions influence yield?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitutions and amide couplings. For example:

  • Step 1 : Sulfonylation of the furan-2-yl ethyl group using benzenesulfonyl chloride under basic conditions (e.g., NaOH or triethylamine) in dichloromethane .
  • Step 2 : Coupling the sulfonylated intermediate with 4-nitrobenzoyl chloride via an amide bond formation. Solvent choice (e.g., DMF) and temperature (~0–25°C) are critical to minimize side reactions .
  • Optimization : Yield improvements (from ~50% to >80%) are achieved by controlling stoichiometry, using anhydrous solvents, and slow reagent addition .

Q. How is the structural identity and purity of this compound validated in academic research?

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm substituent positions (e.g., benzenesulfonyl and nitro groups) and assess purity. For instance, aromatic protons in the nitrobenzamide moiety appear as distinct doublets in δ 8.0–8.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 449.08) and detects impurities .
  • Chromatography : HPLC with UV detection (λ = 254 nm) monitors purity (>95%) and identifies byproducts .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activities of structurally similar benzamide derivatives?

Discrepancies often arise from variations in substituents (e.g., nitro vs. methoxy groups) or assay conditions. For example:

  • Case Study : A compound with a 4-methoxybenzamide group showed anti-inflammatory activity in murine models, while its 4-nitro analog exhibited cytotoxicity. This highlights the need for structure-activity relationship (SAR) studies to isolate electronic effects of substituents .
  • Methodological Adjustments : Standardizing assay protocols (e.g., consistent cell lines, incubation times) and validating results across multiple labs reduce variability .

Q. How can computational methods predict the binding affinity of this compound to target enzymes?

  • Molecular Docking : Tools like AutoDock Vina simulate interactions between the nitrobenzamide moiety and enzyme active sites. For example, docking with cyclooxygenase-2 (COX-2) revealed hydrogen bonding between the nitro group and Arg120 residue .
  • MD Simulations : Molecular dynamics (e.g., GROMACS) assess stability of ligand-receptor complexes over 100 ns trajectories. Parameters like RMSD (<2 Å) validate binding modes .

Q. What analytical approaches differentiate degradation products of this compound under varying storage conditions?

  • Forced Degradation Studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light.
  • LC-MS/MS : Identifies hydrolytic degradation (e.g., cleavage of the sulfonamide bond) or oxidation products (e.g., nitro-to-nitroso conversion) .
  • Kinetic Analysis : Arrhenius plots predict shelf-life by extrapolating degradation rates at accelerated conditions to room temperature .

Methodological Challenges and Solutions

Q. How to address low solubility of this compound in aqueous assays?

  • Co-solvent Systems : Use DMSO-water mixtures (<1% DMSO) to maintain biocompatibility .
  • Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles (size ~150 nm) to enhance bioavailability .

Q. What in vitro models are suitable for evaluating its pharmacokinetic properties?

  • Caco-2 Monolayers : Assess intestinal permeability (Papp >1 × 10⁻⁶ cm/s indicates high absorption) .
  • Microsomal Stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂ >30 min suggests favorable hepatic stability) .

Data Interpretation and Validation

Q. How to reconcile conflicting spectral data (NMR/IR) from different research groups?

  • Standardized Protocols : Adopt identical solvent systems (e.g., CDCl3 vs. DMSO-d6) and calibration methods.
  • Collaborative Validation : Share raw spectral data via platforms like NMReDATA to cross-verify peak assignments .

Q. What statistical methods are robust for dose-response studies involving this compound?

  • Non-linear Regression : Fit data to Hill-Langmuir equations (GraphPad Prism) to calculate EC50/IC50 values.
  • Outlier Detection : Use Grubbs’ test (α = 0.05) to exclude anomalous data points in triplicate assays .

Comparative Analysis with Analogues

Q. How does the furan-2-yl group in this compound influence bioactivity compared to thiophene or pyrrole analogs?

  • Electronic Effects : Furan’s oxygen atom increases electron density, enhancing hydrogen-bonding capacity vs. thiophene’s sulfur (logP difference ~0.5) .
  • Biological Data : In antimicrobial assays, furan derivatives showed 2–3x lower MIC values against E. coli vs. pyrrole analogs, likely due to improved membrane penetration .

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